N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine
Description
N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine is a substituted ethylenediamine derivative with two isopropyl (-CH(CH₃)₂) and two methyl (-CH₃) groups attached to the nitrogen atoms of the ethylenediamine backbone. Its molecular formula is C₁₀H₂₄N₂, with a molecular weight of 172.31 g/mol. The compound combines steric bulk from isopropyl groups with the electron-donating properties of methyl groups, which may influence its reactivity, solubility, and applications in catalysis, adsorption, or pharmaceuticals.
Properties
CAS No. |
54966-00-6 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)11(5)7-8-12(6)10(3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
QJAJBXGIFQYLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCN(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N’-Diisopropyl-N,N’-dimethyl-ethylenediamine typically begins with ethylenediamine.
Alkylation: The ethylenediamine is subjected to alkylation using isopropyl halides and methyl halides under basic conditions to introduce the isopropyl and methyl groups.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where ethylenediamine is reacted with isopropyl and methyl halides in the presence of a base such as sodium hydroxide.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor and the product is continuously removed and purified.
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a chelating agent , forming coordination complexes with metal ions like Cu(II). A notable example is a dinuclear copper(II) complex bridged by hydroxo groups:
-
Ligand structure : A tridentate ligand with N,N-diisopropyl and N'-3-propylamide substituents .
-
Coordination geometry : Each Cu(II) center is 5-coordinate, bridged by two hydroxo groups .
-
Thermo/solvatochromic behavior : Reversible color changes (blue ↔ green) in acetonitrile due to temperature-dependent coordination of solvent molecules .
| Property | Observation |
|---|---|
| Solvatochromism | Geometry change from square pyramidal to octahedral |
| Thermochromism | Breakage/re-formation of Cu-O(amide) bonds |
| Solvent effects | Donor number (DN) interactions dominate color shifts |
Reaction Mechanism Insights
The synthesis involves a complex mechanism with competing pathways:
-
Primary reactions : Formation of N,N'-dialkylalkanediamine via substitution of dihaloalkane with alkylamine .
-
Side reactions : Formation of cyclic diamines (e.g., piperazine) and trialkylalkanetriamine .
| Mechanistic Step | Key Reaction |
|---|---|
| Dehydrohalogenation | Dihaloalkane + alkylamine → intermediate |
| Substitution | Intermediate + alkylamine → product |
| Cyclization | Intermediate + intermediate → by-products |
Biological Activity
N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine (DIPEA) is a nitrogen-containing organic compound widely used as a base in organic synthesis and as a ligand in coordination chemistry. This article discusses its biological activity, including its mechanisms, applications, and relevant research findings.
DIPEA is characterized by its diisopropyl and dimethyl substituents on the ethylenediamine backbone. Its structure can be represented as follows:
This configuration contributes to its basicity and ability to form coordination complexes, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of DIPEA primarily stem from its role as a base and ligand in various chemical reactions. Here are some key areas of interest:
- Antimicrobial Properties : Research indicates that certain palladium(II) complexes derived from DIPEA exhibit notable antimicrobial activity. These complexes have been studied for their effectiveness against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on DIPEA derivatives .
- Role in Drug Development : DIPEA is frequently employed in drug synthesis, particularly in the formation of biologically active compounds. Its ability to facilitate reactions such as amination and acylation makes it valuable in medicinal chemistry .
- Enzyme Inhibition : Some studies suggest that DIPEA can affect enzyme activity, particularly in pathways related to glucose metabolism. This is crucial for understanding its potential implications in diabetes management, where modulation of enzyme activity can lead to improved glucose control .
The biological activity of DIPEA can be attributed to several mechanisms:
- Coordination Chemistry : As a ligand, DIPEA forms stable complexes with metal ions, which can enhance the bioactivity of the resulting compounds. For example, palladium complexes with DIPEA have shown promising results in catalyzing reactions that yield biologically active products .
- Base Properties : Its strong basicity allows DIPEA to deprotonate acids effectively, facilitating nucleophilic attacks in various biochemical reactions. This property is particularly useful in peptide synthesis and other organic transformations relevant to drug development .
- Interaction with Biological Targets : The ability of DIPEA-derived compounds to interact with biological macromolecules like proteins and nucleic acids can lead to significant pharmacological effects. For instance, its derivatives have been evaluated for their potential to inhibit specific enzymes involved in metabolic pathways .
Case Studies
Several studies have highlighted the biological relevance of DIPEA:
- Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry examined palladium(II) complexes containing DIPEA and reported effective inhibition against gram-positive and gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell membranes.
- Antidiabetic Potential : Research focusing on natural compounds has shown that DIPEA can enhance the activity of certain enzymes involved in glucose metabolism, suggesting its potential role as an adjunct therapy in diabetes management .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂ |
| Molecular Weight | 170.26 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 10.7 |
Comparison with Similar Compounds
N,N'-Dimethyl-ethylenediamine (DMEDA)
- Molecular Formula : C₄H₁₂N₂
- Substituents : Two methyl groups on each nitrogen.
- Key Applications: CO₂ Adsorption: DMEDA-modified ZIF-8 (MMEN-ZIF-8) exhibited a 90.2% increase in BET surface area compared to unmodified ZIF-8, enhancing CO₂ selectivity . Catalysis: Used as a ligand in Cu-catalyzed N-arylation of indoles, enabling high-yield coupling of aryl halides with indoles . Depolymerization: Effective in solvent-free ammonolysis of polycarbonates (PC) at mild temperatures (80°C) due to its nucleophilicity .
- Properties : Lower steric hindrance and higher nucleophilicity compared to bulkier derivatives, making it suitable for applications requiring rapid substrate access.
N,N'-Diisopropylethylenediamine
- Molecular Formula : C₈H₂₀N₂
- Substituents : Two isopropyl groups on each nitrogen.
- Key Applications :
- Properties : High steric hindrance from isopropyl groups reduces nucleophilicity but improves selectivity in reactions involving bulky substrates.
N,N-Dimethyl-N′-ethyl-ethylenediamine
- Molecular Formula : C₆H₁₆N₂
- Substituents : One nitrogen with two methyl groups, the other with an ethyl group.
- Key Applications: Limited data in the evidence, but similar derivatives (e.g., pyribenzamine) show applications in antihistamine therapies .
- Properties : Intermediate steric bulk between DMEDA and diisopropyl derivatives; ethyl groups may enhance solubility in organic solvents .
Theoretical Comparison of Key Properties
Table 1: Structural and Functional Comparison
| Property | DMEDA (C₄H₁₂N₂) | N,N'-Diisopropylethylenediamine (C₈H₂₀N₂) | Target Compound (C₁₀H₂₄N₂) |
|---|---|---|---|
| Steric Hindrance | Low | High | Moderate-High |
| Nucleophilicity | High | Low | Moderate |
| Solubility | Polar solvents | Non-polar solvents | Balanced (hydrophobic/lipphilic) |
| Catalytic Efficiency | High (e.g., Cu catalysis) | Low | Moderate (hypothetical) |
| Adsorption Capacity | High (e.g., CO₂) | Not studied | Potential for tailored porosity |
Implications of Substituent Effects
- Steric Effects : The isopropyl groups in the target compound may reduce reaction rates in catalysis compared to DMEDA but improve selectivity in sterically demanding reactions.
- Electronic Effects : Methyl groups donate electrons, enhancing nucleophilicity, while isopropyl groups offer inductive effects that could stabilize transition states.
- Applications: Catalysis: Potential use in asymmetric synthesis where moderate steric bulk is advantageous. Adsorption: Modified MOFs (e.g., ZIF-8 analogs) could exhibit tunable pore sizes for gas separation . Pharmaceuticals: Increased lipophilicity may improve blood-brain barrier penetration for CNS-targeted drugs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine?
- Methodology : The synthesis typically involves alkylation of ethylenediamine derivatives. For example, reacting ethylenediamine with isopropyl halides under basic conditions (e.g., sodamide in toluene) at reflux temperatures (100–120°C). Purification is achieved via fractional distillation under reduced pressure (1–2 mmHg) to isolate the product .
- Key Considerations : Control reaction stoichiometry to avoid over-alkylation. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., methyl and isopropyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHN: 144.16 g/mol).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or ether.
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does this compound function in coordination chemistry?
- Ligand Design : The compound acts as a chelating agent for transition metals (e.g., Ga(III), Fe(III)). Its branched structure enhances steric hindrance, stabilizing metal complexes in catalytic or radiopharmaceutical applications .
- Case Study : In gallium(III) complexes, the ligand forms hexadentate coordination via amine and imine groups, improving thermodynamic stability for medical imaging probes .
Q. What challenges arise when using this diamine in spirocyclic compound synthesis?
- Steric Effects : The bulky isopropyl groups hinder nucleophilic substitution in spirocyclization reactions. Solutions include using high-dilution conditions or templating agents to pre-organize reactants .
- Example : Reactions with (NPC)NSOCl yield mono-spiro derivatives but fail to form bis-spiro compounds due to steric constraints .
Q. How does this compound compare to structurally similar diamines in biological assays?
- Comparative Analysis :
Q. What strategies mitigate toxicity during in vitro studies?
- Safety Protocols :
- Use <1 mM concentrations to avoid cell membrane disruption.
- Pair with detoxifying agents (e.g., glutathione) in cell culture media to counteract reactive intermediates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
